

Atto 565 NHS Ester: A Comprehensive Technical Guide for Protein Labeling

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Compound of Interest

Compound Name: Atto 565 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Atto 565 NHS ester**, a widely used fluorescent dye for labeling proteins and other biomolecules. Atto 565, a rhodamine-based dye, is prized for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a valuable tool in various life science applications.^{[1][2][3]} This document details its physicochemical properties, provides detailed protocols for protein conjugation, and illustrates key workflows and reactions.

Core Properties and Specifications

Atto 565 NHS ester is an amine-reactive fluorescent label that forms a stable amide bond with primary amino groups, such as the ϵ -amino groups of lysine residues in proteins.^{[4][5]} This covalent linkage ensures a permanent attachment of the dye to the target molecule. The dye is characterized by its bright orange fluorescence and is suitable for a range of applications including fluorescence microscopy, flow cytometry, and single-molecule detection.^[4]

Physicochemical and Spectral Properties

A summary of the key quantitative data for **Atto 565 NHS ester** is presented in the tables below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	708.11 g/mol	[6][7]
Molecular Formula	C ₃₅ H ₃₄ ClN ₃ O ₁₁	[6][7]
Solubility	DMSO, DMF	[3]
Storage Temperature	-20°C	[7]

Spectral Property	Value	Reference
Excitation Maximum (λ_{ex})	562 nm	[4]
Emission Maximum (λ_{em})	589 nm	[4]
Molar Extinction Coefficient (ϵ)	120,000 cm ⁻¹ M ⁻¹	[2][8]
Fluorescence Quantum Yield (Φ)	0.90	[2]
Correction Factor (280 nm)	0.12	[4]

Protein Labeling with Atto 565 NHS Ester: Experimental Protocol

The following is a detailed methodology for the covalent labeling of proteins with **Atto 565 NHS ester**. The optimal pH for the labeling reaction is between 8.0 and 9.0, where the primary amino groups of the protein are sufficiently deprotonated and reactive.[4][5]

I. Required Materials

- Protein Sample: 1-5 mg of the protein to be labeled, dissolved in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
- Atto 565 NHS ester**: Stored at -20°C and protected from light.
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

- Reaction Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Purification Column: Sephadex G-25 or equivalent gel filtration column.
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Preparation of Reagents

- Protein Solution:
 - Dissolve 1-5 mg of the protein in 1 mL of labeling buffer.
 - Ensure the protein concentration is at least 2 mg/mL for efficient labeling.
- Dye Stock Solution:
 - Allow the vial of **Atto 565 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution by dissolving 1 mg of the dye in 141 μ L of anhydrous DMSO or DMF.
 - This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.

III. Labeling Reaction

- Dye-to-Protein Ratio:
 - A starting molar excess of 10:1 (dye:protein) is recommended.^[5] The optimal ratio may need to be determined empirically for each protein.
- Reaction Incubation:
 - While gently vortexing the protein solution, add the calculated volume of the **Atto 565 NHS ester** stock solution.

- Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, an extended incubation of up to 18 hours may be beneficial.[9]

IV. Purification of the Labeled Protein

- Column Preparation:
 - Equilibrate a Sephadex G-25 gel filtration column with PBS. The column size should be appropriate for the sample volume (e.g., 1 x 20 cm for a 1 mL sample).
- Separation:
 - Apply the reaction mixture directly to the top of the equilibrated column.
 - Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.
 - Collect the fractions containing the labeled protein.

V. Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 562 nm (for Atto 565).

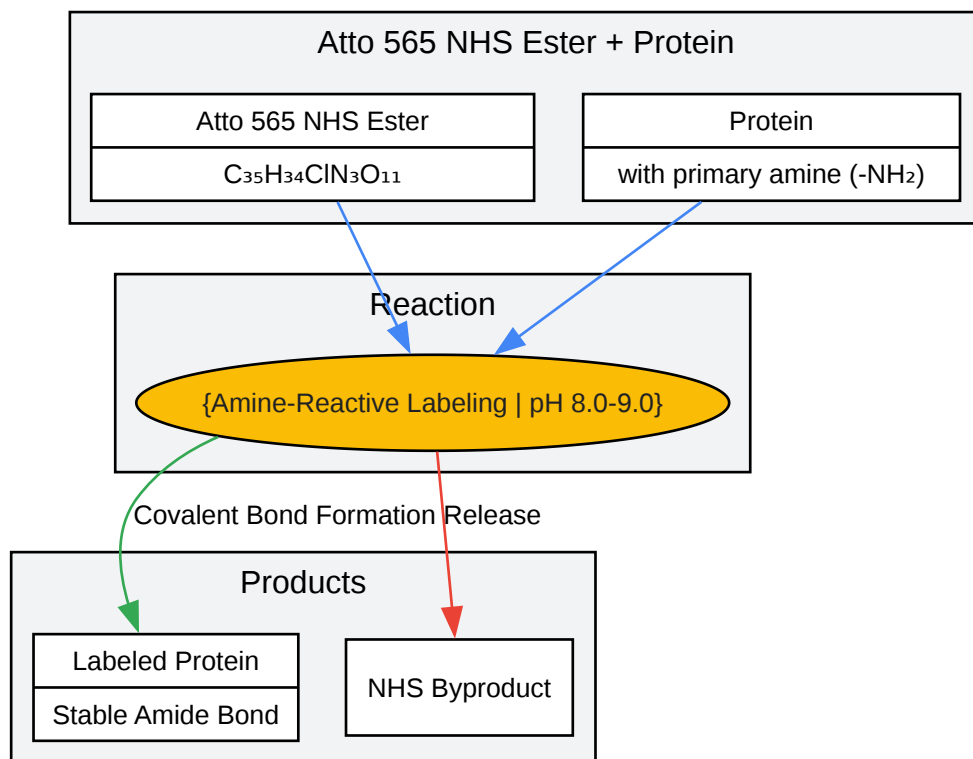
$$\text{DOL} = (A_{562} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{562} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{562} and A_{280} are the absorbances of the conjugate at 562 nm and 280 nm, respectively.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of Atto 565 at 562 nm ($120,000 \text{ cm}^{-1}\text{M}^{-1}$).
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.12).

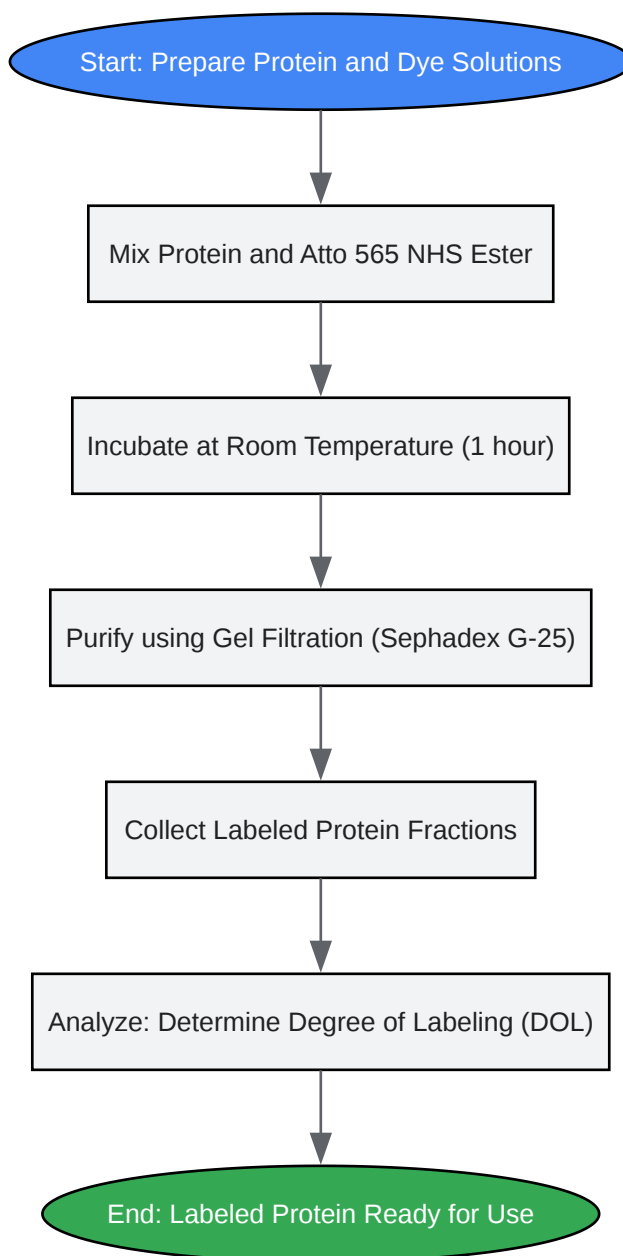
Visualizing the Chemistry and Workflow

To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with **Atto 565 NHS ester**.



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Chemical reaction of **Atto 565 NHS ester** with a protein.



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Experimental workflow for protein labeling.

Applications in Research and Development

The high fluorescence intensity and photostability of Atto 565-labeled proteins make them suitable for a variety of sensitive applications, including:

- **Super-Resolution Microscopy:** Techniques such as STED, PALM, and dSTORM benefit from the dye's robust photophysical properties.

- Fluorescence In-Situ Hybridization (FISH): The bright signal of Atto 565 enhances the detection of specific nucleic acid sequences.
- Flow Cytometry (FACS): Labeled antibodies are commonly used for cell sorting and analysis.
- Fluorescence Resonance Energy Transfer (FRET): Atto 565 can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

In conclusion, **Atto 565 NHS ester** is a versatile and reliable tool for the fluorescent labeling of proteins and other biomolecules. Its favorable spectral properties and straightforward conjugation chemistry make it an excellent choice for a wide range of research and drug development applications.

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